molecular formula C13H22N2O3 B13030790 Tert-butyl 3-(4-oxopiperidin-1-yl)azetidine-1-carboxylate

Tert-butyl 3-(4-oxopiperidin-1-yl)azetidine-1-carboxylate

Cat. No.: B13030790
M. Wt: 254.33 g/mol
InChI Key: KWMRZALVNKIDQT-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-oxopiperidin-1-yl)azetidine-1-carboxylate (CAS 1032818-89-5) is a bicyclic organic compound featuring an azetidine ring (4-membered) linked to a 4-oxopiperidine moiety (6-membered), with a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₃H₂₂N₂O₃, and it has a molecular weight of 254.33 g/mol . This compound is commonly used as an intermediate in pharmaceutical synthesis, particularly in the development of neuroprotective agents and enzyme inhibitors. Safety data indicate hazards related to skin/eye irritation (H315, H319) and acute toxicity (H302) .

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl 3-(4-oxopiperidin-1-yl)azetidine-1-carboxylate

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-10(9-15)14-6-4-11(16)5-7-14/h10H,4-9H2,1-3H3

InChI Key

KWMRZALVNKIDQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCC(=O)CC2

Origin of Product

United States

Preparation Methods

Preparation of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate Intermediate

This key intermediate is prepared by bromination of tert-butyl 4-oxopiperidine-1-carboxylate using various brominating agents under controlled conditions:

Method Reagents Conditions Yield Notes
Method A N-bromosuccinimide (NBS), triethylamine (TEA), trimethylsilyl chloride (TMSCl) Stirring at 75 °C overnight in DMF, followed by aqueous workup and chromatography 78% White solid, purified by silica gel chromatography; 1H NMR confirms structure
Method B Bromine, disodium hydrogen phosphate Dropwise addition in chloroform at 5 °C, then room temperature stirring for 18 h 42% Recrystallized from ethyl acetate/hexane; pale yellow solid

The NBS method (Method A) provides higher yield and cleaner product compared to direct bromination with bromine.

Summary Table of Key Preparation Steps

Step Starting Material Reagents/Conditions Yield Product Description
1 tert-butyl 4-oxopiperidine-1-carboxylate NBS, TEA, TMSCl in DMF, 75 °C overnight 78% tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (white solid)
2 tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate Reaction with azetidine derivative, DIEA, ethanol reflux 64-73% tert-butyl 3-(4-oxopiperidin-1-yl)azetidine-1-carboxylate (yellow foam/oil)

Research Findings and Analytical Data

  • NMR Spectroscopy confirms the integrity of the piperidine and azetidine rings and the tert-butyl protecting group.
  • Mass Spectrometry (ESI-MS) shows molecular ion peaks consistent with the molecular weight of 254.33 g/mol.
  • Purification by silica gel chromatography using ethyl acetate/hexane mixtures is effective.
  • Reaction monitoring by TLC and LCMS ensures completion and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-oxopiperidin-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Tert-butyl 3-(4-oxopiperidin-1-yl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-oxopiperidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the azetidine/piperidine rings, substituents, or functional groups. Below is a detailed comparison:

Piperidine-Based Analogs

Compounds with tert-butyl-protected piperidine or azetidine rings and ketone/oxo groups are common analogs (see Table 1 ):

Compound Name CAS Molecular Formula Key Substituents Similarity Score Key Differences Reference
1-(tert-Butoxycarbonyl)-3,3-dimethyl-4-oxopiperidine 324769-06-4 C₁₂H₂₁NO₃ 3,3-dimethyl-4-oxopiperidine 1.00 Methyl groups on piperidine
tert-Butyl 3-acetylpiperidine-1-carboxylate 858643-92-2 C₁₃H₂₁NO₃ Acetyl group on piperidine 0.98 Acetyl vs. 4-oxo group
tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate 117565-57-8 C₁₃H₂₁NO₃ Ethyl group on 4-oxopiperidine 0.98 Ethyl substitution
  • Synthetic Utility : The dimethyl analog (324769-06-4) is more sterically hindered, which may limit its use in coupling reactions compared to the parent compound .

Azetidine Derivatives with Heterocyclic Substituents

Azetidine rings modified with aryl or heteroaryl groups (e.g., pyrazoles, benzotriazoles) exhibit distinct properties (see Table 2 ):

Compound Name CAS Molecular Formula Key Substituents Yield Key Differences Reference
tert-Butyl 3-(2H-benzotriazol-2-yl)-azetidine-1-carboxylate - C₁₅H₁₈N₄O₂ Benzotriazole moiety 42–47% Enhanced π-stacking potential
tert-Butyl 3-(4-trifluoromethylphenyl)-azetidine-1-carboxylate - C₁₆H₁₉F₃N₂O₂ 4-Trifluoromethylphenyl group 70–80% Electron-withdrawing substituent
tert-Butyl 3-(2-methoxy-2-oxoethyl)-azetidine-1-carboxylate - C₁₁H₁₉NO₄ Methoxy-oxoethyl chain 29–80% Increased hydrophilicity
  • Reactivity : The benzotriazolyl analog (from ) is more reactive in photochemical reactions due to its aromatic heterocycle.
  • Biological Relevance : The trifluoromethylphenyl derivative (from ) is used in neuroprotective studies, suggesting that electron-deficient groups may enhance blood-brain barrier penetration .

Piperazine and Amino-Functionalized Analogs

Compounds with piperazine or amino groups on the azetidine ring highlight pharmacological versatility:

Compound Name CAS Molecular Formula Key Substituents Similarity Score Key Differences Reference
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate 2061980-49-0 C₁₂H₂₂N₄O₂ Piperazine ring 0.98 Basic nitrogen for drug binding
tert-Butyl 4-aminopiperidine-1-carboxylate - C₁₀H₂₀N₂O₂ Primary amine on piperidine - Amine group for conjugation
  • Applications : Piperazine-containing analogs (e.g., 2061980-49-0) are intermediates in kinase inhibitor synthesis, leveraging their ability to form hydrogen bonds .

Physical and Chemical Properties

  • Solubility : The 4-oxopiperidine group in the main compound increases polarity compared to alkyl-substituted analogs (e.g., 117565-57-8), improving aqueous solubility .
  • Stability : Boc-protected analogs (e.g., 324769-06-4) are stable under basic conditions but prone to deprotection in acidic media .

Biological Activity

Tert-butyl 3-(4-oxopiperidin-1-yl)azetidine-1-carboxylate (CAS No. 1032818-89-5) is a synthetic organic compound belonging to the class of azetidine derivatives. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H22N2O3, with a molecular weight of 254.33 g/mol. The compound features a tert-butyl ester group, an azetidine ring, and a piperidinone moiety, which contribute to its unique chemical behavior and biological activity.

PropertyValue
Molecular FormulaC13H22N2O3
Molecular Weight254.33 g/mol
CAS Number1032818-89-5
IUPAC NameThis compound
LogP0.98
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, which can lead to various physiological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding: It could interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.

Biological Activity

Research into the biological activity of this compound has highlighted several potential applications:

Anticancer Potential

Compounds with similar structures have been explored for their anticancer properties, particularly due to their ability to induce apoptosis in cancer cells. The unique structural features of this compound may provide a basis for further investigation into its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have focused on the biological implications of azetidine derivatives:

  • Enzyme Inhibition Studies: Research indicates that azetidine derivatives can inhibit key metabolic enzymes, suggesting potential applications in metabolic disorders.
  • Antimicrobial Efficacy: A study on related piperidinone compounds demonstrated significant antibacterial activity against drug-resistant strains, indicating that modifications to the structure could enhance efficacy against pathogens.
  • Cell Line Studies: In vitro studies have shown that compounds similar to this compound can affect cell viability in various cancer cell lines, warranting further exploration into their mechanisms of action.

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